molecular formula C5H12N2O2S B2559874 2-Amino-4-methanesulfinylbutanamide CAS No. 1822471-08-8

2-Amino-4-methanesulfinylbutanamide

Cat. No.: B2559874
CAS No.: 1822471-08-8
M. Wt: 164.22
InChI Key: XZNDEVAEXYVPLG-UHFFFAOYSA-N
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Description

Definitional Context and Relationship to Sulfur-Containing Amino Acid Derivatives

2-Amino-4-methanesulfinylbutanamide is classified as a sulfur-containing amino acid derivative. Its core structure is derived from methionine, an essential amino acid in humans. sigmaaldrich.com The key distinction lies in the oxidation of the sulfur atom to a sulfoxide (B87167) group and the conversion of the carboxylic acid group to a primary amide.

Sulfur-containing amino acids, such as methionine and cysteine, are fundamental to cellular processes. pharmaffiliates.comresearchgate.net They play crucial roles in protein structure, cellular redox homeostasis, and metabolism. pharmaffiliates.comresearchgate.net Methionine, in its activated form S-adenosylmethionine (SAM), is a universal methyl donor in countless biological reactions. pharmaffiliates.comresearchgate.net The oxidation of methionine to methionine sulfoxide, the carboxylic acid analog of the title compound, is a known biological process, often associated with oxidative stress. matrix-fine-chemicals.com this compound can be considered a synthetic derivative within this chemical family, offering a unique structural motif for investigation.

Structural Significance in Organic and Bioorganic Chemistry

The structure of this compound features several key functional groups that are of interest in organic and bioorganic chemistry. The primary amine and the amide functional groups provide sites for potential chemical modifications and interactions with biological systems. The chiral center at the alpha-carbon suggests that stereoisomers of the compound could exhibit different biological activities.

The sulfoxide group is a significant feature, introducing a stereocenter at the sulfur atom and increasing the polarity of the molecule compared to methionine. This modification can influence its solubility, reactivity, and how it interacts with biological targets. The replacement of the carboxylic acid with an amide group removes a negative charge at physiological pH, which can drastically alter its binding properties within enzyme active sites or transport proteins.

Research Imperatives and Emerging Areas of Inquiry

The current body of public-domain research on this compound is limited. Its primary availability appears to be as a chemical intermediate or a building block for further chemical synthesis, as suggested by its presence in the catalogs of chemical suppliers. sigmaaldrich.com

Emerging areas of inquiry could potentially focus on several aspects of this molecule:

Synthesis and Derivatization: Development of efficient and stereoselective synthetic routes to produce this compound and its derivatives would be a foundational step for further research.

Bioorganic and Medicinal Chemistry: Investigation into its potential as an enzyme inhibitor, a probe for studying amino acid transporters, or as a scaffold for developing new therapeutic agents could be a fruitful avenue. Its structural similarity to methionine and methionine sulfoxide suggests it might interact with biological pathways involving these molecules.

Material Science: The functional groups present in the molecule could be exploited for the development of novel polymers or other materials with specific properties.

Currently, detailed research findings on the specific applications and biological roles of this compound are not available in the public scientific literature.

Chemical Data

PropertyValue
IUPAC Name 2-amino-4-(methylsulfinyl)butanamide sigmaaldrich.com
Molecular Formula C₅H₁₂N₂O₂S sigmaaldrich.com
Molecular Weight 164.23 g/mol sigmaaldrich.com
CAS Number 1822471-08-8 sigmaaldrich.com
Physical Form Powder sigmaaldrich.com
InChI Key XZNDEVAEXYVPLG-UHFFFAOYSA-N sigmaaldrich.com

Properties

IUPAC Name

2-amino-4-methylsulfinylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNDEVAEXYVPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 4 Methanesulfinylbutanamide and Structural Analogues

General Synthetic Strategies for α-Amino Acid Amides

The construction of α-amino acid amides, including 2-Amino-4-methanesulfinylbutanamide, can be approached through several general pathways. These methods are foundational in peptide chemistry and the synthesis of related small molecules.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular diversity. acs.org

The Ugi reaction is a cornerstone of MCRs for generating α-amino acid amides. This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. In the context of synthesizing derivatives like this compound, a suitably protected derivative of methionine sulfoxide (B87167) could serve as the amino acid component. A variation, the Ugi three-component reaction (U-3CR), utilizes a carbonyl compound, an amine, and an isocyanide. nih.gov

The Passerini reaction is another significant MCR that yields α-acyloxy amides from the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide. nih.gov While the direct product is not an α-amino amide, modifications and subsequent transformations of the Passerini products can lead to the desired structures. For instance, using N-protected amino aldehydes as the carbonyl component can produce α-hydroxy-β-amino amides, which are valuable precursors. researchgate.netnih.gov

Multicomponent ReactionReactantsProduct TypeRelevance to Target Synthesis
Ugi Reaction (4-component) Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Aminoacyl AmideDirect synthesis by using an ammonia (B1221849) equivalent as the amine component.
Passerini Reaction (3-component) Carbonyl Compound, Carboxylic Acid, Isocyanideα-Acyloxy AmideIndirect route; requires further transformation to yield the α-amino amide. nih.gov

Derivatization from Precursor Amino Acids

The most direct route to this compound is through the derivatization of its parent amino acid, 2-amino-4-methanesulfinylbutanoic acid (methionine sulfoxide). matrix-fine-chemicals.com This approach leverages the readily available chiral pool of amino acids. The primary transformation required is the conversion of the carboxylic acid functional group into a primary amide.

Methionine sulfoxide itself is often used strategically in solid-phase peptide synthesis (SPPS). Its increased polarity compared to methionine can enhance the solubility of growing peptide chains and reduce aggregation, thereby improving synthesis and purification yields. nih.govresearchgate.net After the peptide chain is assembled, the sulfoxide can be reduced back to methionine if desired. This demonstrates the compatibility of the methionine sulfoxide moiety with amide bond-forming conditions.

The synthesis of the primary amide from the carboxylic acid involves the activation of the carboxyl group, followed by reaction with an ammonia source. This process requires careful selection of reagents to avoid side reactions and racemization at the chiral α-carbon.

Amide Bond Formation Techniques

The formation of an amide bond is a cornerstone of organic synthesis, particularly in peptide chemistry. fishersci.co.uk The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be activated.

Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group. These reagents are central to the synthesis of amides from amino acids.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine. fishersci.co.uk To suppress side reactions and reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often included.

Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that form activated esters, leading to rapid amide bond formation with minimal racemization.

Acyl Halide Method: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with an amine to form the amide. fishersci.co.uk However, this method can be harsh and may not be suitable for sensitive substrates like methionine sulfoxide without careful protection of the amino group.

The general scheme for synthesizing this compound from its precursor amino acid would involve:

N-protection: The amino group of methionine sulfoxide is protected (e.g., with a Boc or Fmoc group) to prevent self-condensation.

Carboxyl Activation: The carboxylic acid is activated using a suitable coupling reagent.

Amidation: The activated species is reacted with a source of ammonia (e.g., ammonia gas, ammonium chloride with a base) to form the protected amide.

Deprotection: The N-protecting group is removed to yield the final product, this compound.

Enantioselective Synthesis of Chiral Amino Acid Derivatives

Maintaining and controlling the stereochemistry at the α-carbon is critical in the synthesis of amino acid derivatives. Enantioselective methods are employed to produce a single enantiomer of the target molecule.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of amino acid synthesis, a common strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For example, a glycine derivative can be attached to a chiral auxiliary. Deprotonation then forms a chiral enolate, which reacts with an electrophile from the less sterically hindered face, as directed by the auxiliary. Subsequent cleavage of the auxiliary provides the desired α-amino acid with high enantiopurity. While this method is powerful for creating new chiral centers, for the synthesis of this compound, one would typically start with the already chiral L- or D-methionine, oxidize it to the sulfoxide, and then perform the amidation, preserving the existing stereocenter.

Asymmetric Catalysis in Amino Acid Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

Key catalytic asymmetric methods for α-amino acid synthesis include:

Asymmetric Hydrogenation: The hydrogenation of prochiral enamides or dehydroamino acids using chiral transition metal catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) is a powerful method for producing enantiomerically pure amino acids.

Phase-Transfer Catalysis: The alkylation of glycine-derived Schiff bases can be performed enantioselectively using chiral phase-transfer catalysts, often derived from cinchona alkaloids.

These methods are primarily used for the de novo synthesis of the amino acid backbone. For a compound like this compound, where the precursor amino acid is readily available, these methods are less direct than derivatization. However, they are crucial for the synthesis of unnatural amino acid amides and their structural analogues that are not easily derived from natural sources. For instance, an enantioselective synthesis of a novel chiral sulfoxide was achieved via titanium-mediated asymmetric oxidation, highlighting a method to introduce chirality at the sulfur atom. acs.org

StrategyDescriptionApplicability to Target Compound
Chiral Auxiliary A temporary chiral group directs a stereoselective reaction.Less direct; more suited for creating the amino acid backbone from simpler precursors.
Asymmetric Catalysis A chiral catalyst mediates an enantioselective transformation.Primarily for de novo synthesis of the amino acid. Asymmetric oxidation could be used to create the chiral sulfoxide center from a thioether precursor. acs.org

Diastereoselective Synthetic Routes

The synthesis of this compound, which contains multiple chiral centers, necessitates precise control over stereochemistry. Diastereoselective routes are employed to selectively form one diastereomer over others.

One prominent strategy involves the use of chiral auxiliaries. The Evans' asymmetric alkylation, for instance, is a powerful method for establishing stereocenters. In a related synthesis of substituted amino acids, a chiral oxazolidinone auxiliary derived from an amino acid is first acylated. The resulting N-acyl oxazolidinone is then deprotonated to form a chiral enolate, which undergoes a diastereoselective alkylation with a suitable electrophile. Subsequent cleavage of the auxiliary yields the desired amino acid with high diastereomeric purity. For the synthesis of this compound, a precursor could be synthesized using a glutamate (B1630785) derivative as the starting material, with asymmetric alkylation being the key step to introduce the desired stereochemistry. nih.gov

Biocatalysis offers another highly effective approach for achieving diastereoselectivity. The use of enzymes, such as ketoreductases (KREDs), can facilitate highly selective reductions of ketone functionalities. In one synthetic pathway, a prochiral ketone precursor can be reduced with a specific KRED to produce a hydroxyl group with a defined stereochemistry, leading to a high diastereomeric ratio (dr) of the resulting amino alcohol synthon. nih.gov This enzymatic approach is often characterized by high efficiency and mild reaction conditions.

Chromatographic Resolution Techniques for Enantiomers

When a synthesis results in a mixture of enantiomers, chromatographic resolution is essential for their separation. High-performance liquid chromatography (HPLC) is the foremost technique for this purpose, utilizing chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs).

Chiral Stationary Phases (CSPs): CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus separation.

Crown Ether-Based CSPs: Chiral crown ethers are particularly effective for resolving racemic α-amino acids and their derivatives, including amides. The separation mechanism relies on the formation of diastereomeric complexes between the chiral crown ether and the primary ammonium group of the analyte. The stability of these complexes is influenced by steric interactions, allowing for the separation of the enantiomers. CSPs incorporating both a (R)-3,3'-diphenyl-1,1'-binaphthyl unit and a (S,S)-tartaric acid unit have demonstrated excellent chiral recognition for various α-amino N-propylamides.

Glycopeptide-Based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are used as chiral selectors. They possess multiple stereocenters and functional groups (hydroxyl, carboxyl, amide) that can engage in various interactions (hydrogen bonding, dipole-dipole, steric hindrance) with the enantiomers, enabling their separation.

Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase, which flows through a standard achiral column. The selector forms transient diastereomeric complexes with the enantiomers in the mobile phase.

Glycopeptide Additives: Vancomycin can be used as a CMPA to separate aromatic amino acid enantiomers. nih.gov The resolution is achieved by differences in the stability of the diastereomeric complexes formed between the vancomycin and each enantiomer. For example, tryptophan enantiomers have been successfully separated with high resolution using this technique. nih.gov

Ligand-Exchange Chromatography: This method often involves adding a chiral ligand (e.g., an amino acid derivative) and a metal ion (e.g., copper(II)) to the mobile phase. The enantiomers of the analyte form diastereomeric ternary complexes with the chiral ligand and the metal ion, which can then be separated on a conventional reversed-phase column.

Table 1: HPLC Techniques for Amino Acid Enantiomer Resolution

Technique Chiral Selector Type Principle of Separation Application Example
Chiral Stationary Phase (CSP) Chiral Crown Ether Formation of host-guest complexes with the primary amine. Resolution of α-amino acid amides.
Chiral Stationary Phase (CSP) Glycopeptide (e.g., Vancomycin) Multiple chiral interactions including hydrogen bonding and steric repulsion. nih.gov Separation of various amino acid enantiomers.
Chiral Mobile Phase Additive (CMPA) Glycopeptide (e.g., Vancomycin) Formation of transient diastereomeric complexes in the mobile phase. nih.gov Resolution of tryptophan and tyrosine enantiomers. nih.gov

Specific Reaction Mechanisms in the Synthesis of this compound

Nucleophilic Addition Reactions

The formation of the amide functional group in this compound often proceeds via the hydrolysis of a nitrile precursor. This transformation is a classic example of a nucleophilic addition reaction. The reaction can be catalyzed by either acid or base.

Under acidic conditions, the mechanism involves the following steps:

Protonation: The nitrogen atom of the nitrile group is protonated by the acid catalyst. This protonation significantly increases the electrophilicity of the nitrile carbon. lumenlearning.comlibretexts.org

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbon atom of the protonated nitrile. lumenlearning.comlibretexts.org

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, resulting in a protonated imidic acid.

Tautomerization: The protonated imidic acid tautomerizes to form the protonated amide.

Deprotonation: The final step is the deprotonation of the amide to yield the neutral amide product and regenerate the acid catalyst. libretexts.org

Alkylation and Substitution Processes

The construction of the carbon skeleton of the precursor to this compound relies on alkylation and substitution reactions. A common strategy to build the initial carbon chain involves the nucleophilic substitution (SN2) reaction between an alkyl halide and a cyanide source, such as sodium cyanide. lumenlearning.com This reaction effectively adds a carbon atom and introduces the nitrile functionality, which can later be hydrolyzed to the amide.

For creating the stereocenter at the α-carbon, stereoselective alkylation methods are crucial. As mentioned previously, Evans' asymmetric alkylation is a benchmark technique where a chiral auxiliary directs the approach of an electrophile to a prochiral enolate, leading to the formation of a new C-C bond with high diastereoselectivity. nih.gov

Controlled Oxidation of Thioether Moieties to Sulfoxides

The conversion of the thioether (methanethio) group to the sulfoxide (methanesulfinyl) group is a critical transformation that must be carefully controlled to prevent over-oxidation to the corresponding sulfone. A variety of reagents and catalytic systems have been developed for this selective oxidation.

Hydrogen Peroxide with Catalysts: Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. However, its reaction with thioethers can be slow and may require a catalyst. Catalysts like tantalum carbide or triflic acid can be used to achieve high yields of the sulfoxide while tolerating other sensitive functional groups. organic-chemistry.org The use of titanium silicalite (TS-1) as a heterogeneous catalyst also facilitates this oxidation. capes.gov.br

Urea-Hydrogen Peroxide (UHP): UHP is a stable, solid source of H₂O₂ that allows for practical and controlled oxidation. By carefully controlling the stoichiometry and temperature, one can selectively produce either the sulfoxide or the sulfone. For example, using 1.5 equivalents of UHP at 60°C typically yields the sulfoxide, whereas increasing the amount to 2.5 equivalents at 80°C drives the reaction to the sulfone. beilstein-journals.org

Metal-Catalyzed Oxidations: Systems involving metal catalysts, such as manganese porphyrins or iron(III) chloride with periodic acid, offer efficient and selective oxidation of sulfides to sulfoxides with excellent functional group compatibility and often under mild conditions. organic-chemistry.org

Table 2: Reagents for Controlled Oxidation of Thioethers to Sulfoxides

Reagent/System Conditions Selectivity Reference
H₂O₂ / Tantalum Carbide - High yield of sulfoxide organic-chemistry.org
Urea-Hydrogen Peroxide (UHP) 1.5 equiv, 60°C Selective for sulfoxide over sulfone beilstein-journals.org
H₅IO₆ / FeCl₃ MeCN, <2 min Excellent yield, fast reaction organic-chemistry.org
H₂O₂ / Triflic Acid - Tolerates sensitive functional groups organic-chemistry.org
Light / Quinoid Catalyst / O₂ HFIP, Room Temp Metal-free, chemoselective organic-chemistry.org

Hydrolytic and Derivatization Steps Post-Synthesis

The final step in many synthetic routes to this compound is the conversion of a nitrile precursor to the primary amide. While acid-catalyzed hydrolysis is common, it can be difficult to stop the reaction at the amide stage without it proceeding to the carboxylic acid, as amides also hydrolyze under these conditions. chemistrysteps.com

To achieve selective hydrolysis to the amide, several specialized methods have been developed:

Enzymatic Hydrolysis: Nitrile hydratase enzymes, found in microorganisms like Rhodococcus sp., can catalyze the hydration of a wide range of nitriles to their corresponding amides with high specificity and under mild conditions, avoiding over-hydrolysis. nih.gov

Catalytic Hydration: A transition-metal-free process using tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) as a catalyst has been shown to be effective for the chemoselective hydration of various nitriles to amides. researchgate.net

Modified Acidic Conditions: The use of a trifluoroacetic acid (TFA) or an acetic acid-sulfuric acid mixture can facilitate an indirect hydration of the nitrile to the amide. chemistrysteps.com In this process, the acid acts as a nucleophile to form an intermediate that is subsequently hydrolyzed to the amide.

Chemical Reactivity and Transformation Studies of 2 Amino 4 Methanesulfinylbutanamide

Reactivity Profiles of the Primary Amine Moiety

The primary amine group (-NH₂) in 2-Amino-4-methanesulfinylbutanamide is a nucleophilic center, owing to the lone pair of electrons on the nitrogen atom. This makes it susceptible to reactions with various electrophiles. The reactivity of this amine is comparable to that of other primary amines in amino acid amides.

Common reactions involving the primary amine include acylation and alkylation.

Acylation: The primary amine can react with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is fundamental in peptide synthesis, where the amine group of one amino acid derivative attacks the activated carboxyl group of another.

Alkylation: Direct alkylation of the primary amine with alkyl halides can occur, leading to the formation of secondary and tertiary amines. However, this reaction can be difficult to control and may result in a mixture of products, including the quaternary ammonium (B1175870) salt. msu.edu Reductive amination, a more controlled method for alkylation, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

The basicity of the primary amine is a key factor in its reactivity. It can be protonated by acids to form an ammonium salt, a reaction that is often utilized in purification and handling of amino compounds. The pKa of the conjugate acid of similar primary amines in amino acid derivatives provides a quantitative measure of this basicity.

Reaction TypeReagent ClassProduct Type
AcylationAcid Chlorides, AnhydridesN-Acyl Amide
AlkylationAlkyl HalidesSecondary/Tertiary Amine
Reductive AminationAldehydes/Ketones, Reducing AgentSecondary/Tertiary Amine
ProtonationAcidsAmmonium Salt

Chemical Transformations of the Carboxamide Functionality

The carboxamide group (-CONH₂) is generally less reactive than other carboxylic acid derivatives. chemistrysteps.com However, it can undergo several important transformations, primarily hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-4-methanesulfinylbutanoic acid, and ammonia (B1221849). libretexts.orglibretexts.orgpressbooks.pubsavemyexams.comaklectures.com

Acidic Hydrolysis: This typically requires heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orglibretexts.org

Basic Hydrolysis: Heating the amide with a strong base, like sodium hydroxide (B78521), also results in hydrolysis. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.orglibretexts.org

Enzymatic hydrolysis of the amide bond is also possible, with proteases being capable of cleaving peptide bonds, which are structurally similar to the amide linkage in this molecule. libretexts.org

Reduction: The carboxamide group can be reduced to a primary amine using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). orgosolver.commasterorganicchemistry.comjove.com This reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding 1,3-diamino-4-methanesulfinylbutane. This transformation is a powerful tool for the synthesis of diamines from amino acid amides.

TransformationReagents and ConditionsProduct
Acidic HydrolysisStrong acid (e.g., HCl, H₂SO₄), heat2-Amino-4-methanesulfinylbutanoic acid + Ammonia
Basic HydrolysisStrong base (e.g., NaOH), heatCarboxylate salt of 2-Amino-4-methanesulfinylbutanoic acid + Ammonia
ReductionLithium aluminum hydride (LiAlH₄) followed by aqueous workup1,3-Diamino-4-methanesulfinylbutane

Oxidative and Reductive Transformations of the Methanesulfinyl Group

The sulfur atom in the methanesulfinyl group is in an intermediate oxidation state and can be either oxidized or reduced. These transformations are of significant interest, particularly in the context of the analogous amino acid, methionine.

The methanesulfinyl group (-S(O)CH₃) can be oxidized to a methanesulfonyl group (-SO₂CH₃), yielding 2-Amino-4-methanesulfonylbutanamide. This oxidation can be achieved using various oxidizing agents. Common reagents for the oxidation of sulfoxides to sulfones include hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate. The oxidation of methionine sulfoxide (B87167) to methionine sulfone is a known transformation. reactome.orgnih.govresearchgate.net This reaction is generally irreversible in biological systems. nih.gov

The methanesulfinyl group can be reduced back to the corresponding thioether (-SCH₃), which in this case would be 2-Amino-4-(methylthio)butanamide. In biological systems, this reduction is a crucial repair mechanism for oxidized methionine residues in proteins and is catalyzed by enzymes known as methionine sulfoxide reductases (Msr). nih.govwikipedia.orgthermofisher.comnih.govresearchgate.net There are two main classes of these enzymes, MsrA and MsrB, which stereospecifically reduce the two different diastereomers of methionine sulfoxide. wikipedia.orgnih.gov

Chemically, the reduction of sulfoxides to sulfides can be accomplished using a variety of reagents, including certain metal hydrides and phosphine-based reagents.

TransformationReagent/MethodProduct
OxidationHydrogen peroxide, m-CPBA2-Amino-4-methanesulfonylbutanamide
Reduction (Enzymatic)Methionine Sulfoxide Reductase (Msr)2-Amino-4-(methylthio)butanamide
Reduction (Chemical)Various reducing agents2-Amino-4-(methylthio)butanamide

Stereochemical Stability and Inversion Dynamics

This compound possesses two potential stereocenters: the α-carbon of the amino acid backbone and the sulfur atom of the methanesulfinyl group.

The stereochemistry at the α-carbon is generally stable under normal conditions. However, racemization can occur under harsh basic or acidic conditions, although this is not a facile process.

The sulfur atom of the sulfoxide is also a chiral center when the two groups attached to it are different, which is the case here (a methyl group and a butanamide chain). Therefore, this compound can exist as diastereomers. Sulfoxides are configurationally stable at room temperature, with a significant energy barrier to pyramidal inversion. wikipedia.orgillinois.edu The racemization of sulfoxides typically requires harsh conditions, such as high temperatures (often above 200 °C) or photoirradiation, sometimes in the presence of a photosensitizer. illinois.edunih.govacs.orgoup.com The thermal racemization proceeds through a planar transition state, and the energy barrier is influenced by the nature of the substituents on the sulfur atom. For typical alkyl aryl sulfoxides, the activation energy for racemization is in the range of 35-42 kcal/mol. wikipedia.org This inherent stability means that the diastereomers of this compound can, in principle, be separated and studied individually.

Biosynthetic and Metabolic Pathways Involving Methionine Sulfoxide Derivatives in Non Human Biological Systems

Elucidation of Methionine Biosynthesis in Microorganisms and Plants

The synthesis of methionine in most plants and microorganisms originates from aspartic acid and is an integral part of the aspartate family of amino acids, which also includes lysine (B10760008), threonine, and isoleucine. pnas.orgnih.gov These pathways are crucial as animals cannot synthesize methionine de novo and must obtain it from their diet, with plants being a primary source. nih.gov

Aspartate Family Pathways

The biosynthesis of methionine is a branched pathway that shares common intermediates with the synthesis of other aspartate-derived amino acids. biocyclopedia.com In plants and many bacteria, the pathway begins with the phosphorylation of aspartate by aspartate kinase. nih.govyoutube.com A key branch point in plants for methionine and threonine synthesis is O-phosphohomoserine (OPH). biocyclopedia.comoup.com This intermediate is the substrate for both threonine synthase, leading to threonine production, and cystathionine (B15957) γ-synthase, the first committed enzyme in methionine biosynthesis. oup.comresearchgate.netresearchgate.net In contrast, bacteria may utilize different intermediates, such as O-succinylhomoserine. oup.com

The regulation of this pathway is complex, often involving feedback inhibition where the end-product amino acids inhibit the activity of early enzymes in the pathway. For instance, aspartate kinase activity can be inhibited by lysine or threonine. biocyclopedia.com

Table 1: Key Enzymes in the Aspartate Family Pathway Leading to Methionine

EnzymeAbbreviationFunction
Aspartate KinaseAKPhosphorylates aspartate. nih.gov
Aspartate-Semialdehyde DehydrogenaseASDHReduces aspartyl-β-phosphate to aspartate-β-semialdehyde.
Homoserine DehydrogenaseHSDHReduces aspartate-β-semialdehyde to homoserine. youtube.com
Homoserine KinaseHKPhosphorylates homoserine to O-phosphohomoserine. researchgate.net
Cystathionine γ-SynthaseCGSCatalyzes the first committed step in methionine synthesis. researchgate.netresearchgate.net
Cystathionine β-LyaseCBLConverts cystathionine to homocysteine. researchgate.net
Methionine SynthaseMSCatalyzes the final step, the methylation of homocysteine to methionine. youtube.comresearchgate.net

Transsulfurylation Mechanisms

Transsulfurylation is a key process in methionine biosynthesis, involving the transfer of a sulfur atom. wikipedia.org In plants and many microorganisms, this occurs when cystathionine γ-synthase catalyzes the condensation of cysteine with an activated homoserine derivative (like O-phosphohomoserine) to form cystathionine. researchgate.netnih.gov Subsequently, cystathionine β-lyase cleaves cystathionine to yield homocysteine, which is then methylated to form methionine. pnas.orgyoutube.com

Some microorganisms, like Corynebacterium glutamicum, possess parallel pathways for methionine synthesis: a transsulfurylation pathway using cysteine as the sulfur source and a direct sulfhydrylation pathway that utilizes inorganic sulfur. nih.gov This metabolic flexibility allows the organism to adapt to different environmental conditions. nih.gov The forward transsulfurylation pathway, converting cysteine to homocysteine, is found in bacteria such as Escherichia coli, while a reverse pathway, converting homocysteine to cysteine, exists in other organisms. wikipedia.org

Enzymatic Systems for Methionine Sulfoxide (B87167) Reduction (Methionine Sulfoxide Reductases: MsrA, MsrB)

The oxidation of methionine residues in proteins by reactive oxygen species (ROS) leads to the formation of methionine sulfoxide (MetO), which exists as two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). nih.gov The reduction of these oxidized forms back to methionine is carried out by a class of enzymes known as methionine sulfoxide reductases (Msrs). pnas.org These enzymes are critical for repairing oxidative damage to proteins and are conserved across various species. pnas.orgnih.gov

There are two main families of Msr enzymes, MsrA and MsrB, which differ in their substrate specificity, active site composition, and subcellular localization. nih.govnih.gov Both enzymes typically rely on a thioredoxin-dependent reduction system. pnas.orgnih.gov

Stereospecificity of Enzymatic Reduction

The key distinction between MsrA and MsrB lies in their stereospecificity. nih.gov

MsrA specifically reduces the S-epimer of methionine sulfoxide (Met-S-SO). pnas.orgnih.gov

MsrB is specific for the R-epimer of methionine sulfoxide (Met-R-SO). nih.gov

Interestingly, research has shown that MsrA can also function as a stereospecific methionine oxidase, producing S-methionine sulfoxide. pnas.orgnih.govmerckmillipore.com This dual functionality suggests a potential role for the reversible oxidation and reduction of methionine in cellular regulation, beyond just repair of oxidative damage. nih.gov

Substrate Specificity of Msr Enzymes

The substrate specificity of MsrA and MsrB extends beyond the stereochemistry of the sulfoxide. MsrA can reduce both free and protein-bound methionine-S-sulfoxide. nih.gov In contrast, MsrB enzymes are generally more efficient at reducing protein-bound methionine-R-sulfoxide and show very low efficiency with the free form of the amino acid. nih.gov

Kinetic studies on Msr enzymes from various organisms have provided insights into their catalytic efficiencies. For example, in Streptococcus pneumoniae, the fused MsrAB protein exhibited a much higher affinity (lower Km) for the R-form substrate (targeted by the MsrB domain) compared to the S-form substrate (targeted by the MsrA domain). nih.gov In Arabidopsis, the plastidic MsrB2 enzyme showed a preference for protein-bound substrates like N-acetyl-MetSO, with a catalytic efficiency approximately 30-fold higher than for free MetSO. researchgate.net

Table 2: Comparison of MsrA and MsrB Enzyme Characteristics

CharacteristicMsrAMsrB
Stereospecificity Reduces Methionine-S-sulfoxide pnas.orgnih.govReduces Methionine-R-sulfoxide nih.gov
Substrate Preference Reduces free and protein-bound Met-S-SO nih.govPreferentially reduces protein-bound Met-R-SO nih.gov
Dual Function Can also act as a stereospecific methionine oxidase pnas.orgnih.govPrimarily functions as a reductase
Fusion Proteins Can exist as a fusion protein with MsrB in some bacteria nih.govmdpi.comCan exist as a fusion protein with MsrA in some bacteria nih.govmdpi.com

Roles of Methionine Sulfoxide in Cellular Processes Beyond Direct Metabolism in Model Organisms

The reversible oxidation of methionine to methionine sulfoxide and its subsequent reduction by Msr enzymes play significant roles in various cellular processes beyond simple protein repair. nih.gov This system acts as a key antioxidant defense mechanism and is implicated in regulating protein function. nih.govnih.gov

In model organisms, the Msr system is crucial for surviving oxidative stress. nih.gov Overexpression of MsrA can increase resistance to cell death, while its knockdown leads to decreased cell survival. nih.gov This protective role is partly mediated through the catalytic removal of ROS via cycles of methionine oxidation and reduction. nih.gov For example, in the bacterium Enterococcus faecalis, both msrA and msrB genes are important for protecting the cells against hydrogen peroxide exposure. nih.gov

Furthermore, the oxidation of specific methionine residues can act as a post-translational modification that regulates protein activity. nih.govuniprot.org The Msr enzymes, by reversing this modification, can thereby control signaling pathways. nih.gov Evidence suggests that MSRs are involved in signaling cascades that utilize calcium and phosphorylation, transmitting information related to ROS. nih.gov This positions the methionine sulfoxide/methionine redox cycle as a significant regulatory mechanism in cellular responses to environmental stimuli. nih.gov

Redox Regulation and Oxidative Stress Response in Cellular Models

The Msr system plays a critical role as an antioxidant defense. pnas.org Studies in various non-human models have demonstrated that the expression level of Msr enzymes directly correlates with resistance to oxidative stress. nih.gov

Bacteria : In pathogens like Staphylococcus aureus, the Msr system is crucial for surviving oxidative attacks from host immune cells like neutrophils. When exposed to oxidants such as hydrogen peroxide or hypochlorous acid produced by neutrophils, bacteria deficient in Msr show increased susceptibility. Conversely, the bacteria upregulate MsrA expression when engulfed by phagosomes, indicating a direct response to the oxidative burst. rutgers.edu

Yeast and Flies : Overexpression of MsrA in organisms like Saccharomyces cerevisiae and Drosophila melanogaster leads to increased resistance against oxidative stress and can extend their lifespan. nih.govpnas.org Conversely, null mutants are more sensitive to oxidants. nih.gov

Plants : In plants, MSRs are vital for protecting against abiotic and biotic stresses that lead to ROS production. mdpi.com Their activity and the level of MetO are finely regulated depending on the plant species and the intensity of the environmental stress, with higher activity generally observed under conditions that cause significant oxidative stress. mdpi.com

Mammalian Cell Models (Non-Human) : In mouse models, the absence of MsrA renders the animals more sensitive to oxidative stress, leading to a shortened lifespan under hyperbaric oxygen conditions. pnas.org Tissues with high metabolic activity and ROS exposure, such as the liver, kidney, and brain, show high expression of MsrA, underscoring its protective role. pnas.orgnih.gov The system can act catalytically, where methionine residues function as recyclable scavengers of ROS, undergoing cycles of oxidation by ROS and reduction by Msr enzymes. nih.gov

Model Organism/SystemMsr Enzyme StudiedKey Research Finding
Escherichia coliMsrADeletion of the MsrA gene leads to increased sensitivity to oxidative stress. nih.gov
Drosophila melanogaster (Fruit Fly)MsrAOverexpression of MsrA increases resistance to oxidative stress and extends lifespan. pnas.org
Staphylococcus aureusMsrA1 and MsrBMsr-deficient mutants are more susceptible to oxidants and killing by human neutrophils. rutgers.edu
Plants (general)MSR A and BMSRs play protective roles against environmental constraints that cause oxidative stress. mdpi.com
MouseMsrAMsrA knockout mice show increased sensitivity to oxidative damage and a shorter lifespan under stress conditions. pnas.org

Protein Repair Mechanisms in Non-Human Systems

The oxidation of methionine to methionine sulfoxide can significantly alter a protein's structure and function. frontiersin.org This is because MetO is more hydrophilic and bulkier than methionine, which can disrupt hydrophobic interactions and protein folding. frontiersin.org The Msr system functions as a critical protein repair pathway, specifically reversing this oxidative modification to restore protein integrity and biological activity. nih.govnih.gov This repair mechanism is highly conserved across evolution, from bacteria to mammals. pnas.org

The repair process is stereospecific. Two distinct classes of enzymes, MsrA and MsrB, have evolved to reduce the S and R forms of methionine sulfoxide, respectively. pnas.org

MsrA reduces the S-diastereomer of MetO in both free amino acids and protein-bound residues. nih.govnih.gov

MsrB specifically reduces the R-diastereomer of MetO, primarily when it is part of a protein. wikipedia.orgnih.gov

This repair system is essential for maintaining the function of a wide range of proteins, especially under oxidative stress. For example, in the eye lens of mammals, methionine oxidation is a major form of damage associated with the formation of cataracts. pnas.org The presence and activity of MsrA in the lens are crucial for repairing oxidized lens proteins and protecting against such damage. pnas.org In bacteria, the Msr system not only repairs individual proteins but also works in concert with molecular chaperones like GroEL to manage widespread protein damage during oxidative stress. frontiersin.org Early research in E. coli demonstrated that extracts could enzymatically reduce oxidized methionine residues in ribosomal protein L12, restoring its biological activity. pnas.org This activity was also detected in extracts from various other non-human sources, including rat tissues and spinach, indicating the widespread nature of this repair pathway. pnas.org

In some cases, the reversible oxidation of specific methionine residues acts as a regulatory switch. The oxidation, triggered by ROS, inactivates a protein, and its subsequent reactivation by Msr allows the cell to respond to and recover from oxidative signals. nih.gov This mechanism has been observed in the regulation of calcium/calmodulin-dependent protein kinase II (CaMKII) and actin polymerization in non-human animal models. mdpi.comnih.gov

Protein/SystemOrganism/ModelConsequence of Methionine OxidationRole of Msr System
Ribosomal Protein L12Escherichia coliLoss of biological activity. pnas.orgMsr reduces MetO residues, restoring the protein's function. pnas.org
Lens CrystallinsMammalian Eye LensLoss of chaperone function, protein aggregation, and cataract formation. pnas.orgMsrA repairs oxidized methionine residues, protecting against opacity. pnas.org
CaMKIIMouseAltered kinase activity. nih.govReversible oxidation/reduction by Msr acts as a regulatory switch. nih.gov
General ProteinsStaphylococcus aureusIncreased protein damage and dysfunction. rutgers.eduMsrA/B repair oxidized proteins, enhancing survival against host defenses. rutgers.edu

Comparative Metabolism Across Diverse Biological Kingdoms (Excluding Human Metabolism)

The Msr-based metabolic pathway for reducing methionine sulfoxide is ubiquitous, found in all three domains of life: Bacteria, Archaea, and Eukarya. nih.govnih.gov However, the specific composition and function of the enzyme toolkit can vary.

Bacteria : Most bacteria possess both MsrA and MsrB, enabling them to repair both S- and R-diastereomers of protein-bound MetO. nih.govfrontiersin.org This system is a key component of their defense against oxidative stress from both internal metabolism and external sources, such as host immune responses. rutgers.edu

Archaea : Archaea, often found in extreme environments with high potential for oxidative stress, also have robust Msr systems. nih.gov They possess both MsrA and MsrB for protein repair. nih.gov Interestingly, in some archaea, MsrA has been shown to have a dual function. Besides its reductase activity, it can participate in a ubiquitin-like protein modification system under mild oxidative conditions, suggesting a link between protein repair and protein degradation pathways that is evolutionarily conserved in eukaryotes. nih.govnih.gov

Eukarya (Non-Human) :

Plants : Plants contain both MsrA and MsrB enzymes located in various cellular compartments, including the chloroplasts, mitochondria, and cytosol. nih.govmdpi.com This widespread distribution reflects the need to protect proteins involved in photosynthesis and respiration from oxidative damage. Plants, being multicellular eukaryotes, lack the fRmsr enzyme. nih.govresearchgate.net

Unicellular Eukaryotes (e.g., Yeast) : Organisms like Saccharomyces cerevisiae possess MsrA, MsrB, and a third enzyme called fRmsr. nih.govpnas.org The fRmsr is unique in that it specifically reduces the free amino acid form of methionine-R-sulfoxide. nih.govresearchgate.net

Animals (Non-Human) : Like plants, multicellular animals possess MsrA and MsrB but have lost the gene for fRmsr during evolution. nih.govnih.gov This means that while they can efficiently repair protein-bound MetO and free Met-S-SO, they have a limited ability to reduce the free amino acid form of Met-R-SO. nih.govresearchgate.net The MsrA and MsrB enzymes are distributed throughout different tissues and cellular compartments, including the cytosol, nucleus, and mitochondria, to ensure comprehensive protection of the proteome. nih.gov

This comparative view reveals a core, conserved system (MsrA and MsrB) for protein repair across all life, with specialized additions (fRmsr) or functions (MsrA's role in ubiquitination) emerging in specific lineages. The loss of fRmsr in multicellular organisms like plants and animals is a significant evolutionary divergence, implying different strategies for managing the metabolism of free oxidized methionine. nih.gov

EnzymeBacteriaArchaeaUnicellular Eukarya (e.g., Yeast)Multicellular Eukarya (e.g., Plants, Animals)
MsrA Present; reduces protein-bound and free Met-S-SO. nih.govPresent; reduces Met-S-SO; can also function in Ubl-modification. nih.govnih.govPresent; reduces protein-bound and free Met-S-SO. nih.govPresent; reduces protein-bound and free Met-S-SO. nih.gov
MsrB Present; reduces protein-bound Met-R-SO. wikipedia.orgPresent; reduces protein-bound Met-R-SO. nih.govPresent; reduces protein-bound Met-R-SO. nih.govPresent; reduces protein-bound Met-R-SO. nih.gov
fRmsr AbsentAbsentPresent; reduces free Met-R-SO. nih.govresearchgate.netAbsent; this enzyme was lost during the evolution of multicellular organisms. nih.govresearchgate.net

Advanced Analytical Methodologies for the Quantification and Characterization of 2 Amino 4 Methanesulfinylbutanamide

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 2-Amino-4-methanesulfinylbutanamide. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Amino Acid Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of amino acids and their derivatives. aurigaresearch.comshimadzu.com Its versatility allows for various separation modes and detection methods, making it highly suitable for the analysis of polar, non-volatile compounds like this compound. The separation can be challenging due to the polar nature of free amino acids, but techniques like derivatization can overcome these issues. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a predominant mode of HPLC used for amino acid analysis, especially after derivatization. shimadzu.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Since this compound is inherently polar, it would typically have weak retention on a standard RP column. To address this, derivatization is employed to increase the hydrophobicity of the molecule, thereby improving its retention and separation on the column. shimadzu.com

A variety of C8 and C18 columns are utilized for the separation of derivatized amino acids. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is commonly employed to achieve optimal separation of a complex mixture of amino acids and their derivatives. nih.gov For instance, a gradient system involving an acetate (B1210297) buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) can effectively elute derivatized amino acids. nih.gov

Table 1: Illustrative RP-HPLC Parameters for Derivatized Amino Acid Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.05 M Ammonium (B1175870) Acetate, pH 6.8
Mobile Phase B Acetonitrile or Methanol
Gradient Linear gradient of increasing Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (for PITC derivatives) or Fluorescence
Temperature Room Temperature

This table represents typical starting conditions and may require optimization for specific applications.

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative and effective approach for the analysis of highly polar compounds like amino acids and their derivatives without the need for derivatization. hplc.euthermofisher.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile. This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes.

In HILIC, more polar analytes are more strongly retained. chromatographyonline.com This technique is particularly advantageous as it can separate compounds that are too polar for effective retention in RP-HPLC. mdpi.com The separation mechanism in HILIC is multimodal, involving partitioning, weak electrostatic interactions, and hydrogen bonding. hplc.eu The retention and peak shape can be fine-tuned by adjusting the buffer salt concentration in the mobile phase. thermofisher.com

Table 2: Typical HILIC Parameters for Underivatized Amino Acid Analysis

ParameterCondition
Column Amide-based or other polar stationary phase
Mobile Phase A Acetonitrile/Water/Ammonium Acetate (e.g., 90:5:5)
Mobile Phase B Water/Acetonitrile/Ammonium Acetate (e.g., 90:5:5)
Gradient Gradient from high to low organic content
Flow Rate 0.4 - 0.9 mL/min
Detection Mass Spectrometry (ESI-MS)
Temperature 25 °C

This table represents typical starting conditions and may require optimization for specific applications.

Since most amino acids, including presumably this compound, lack a strong chromophore or fluorophore, derivatization is a crucial step to enable sensitive detection by UV-Vis or fluorescence detectors. springernature.comjasco-global.com This process can be carried out either before the chromatographic separation (pre-column) or after (post-column).

Pre-column Derivatization: In this approach, the analyte is derivatized prior to injection into the HPLC system. jasco-global.com A key advantage is the ability to use RP-HPLC for separation of the now more hydrophobic derivatives. shimadzu.com A common reagent for pre-column derivatization is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govoup.comnih.gov Another widely used reagent is phenylisothiocyanate (PITC), which reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives that are UV-active. nih.gov

Post-column Derivatization: Here, the separation of the underivatized analytes occurs first, typically using ion-exchange chromatography, followed by the introduction of a derivatizing reagent into the column effluent. aurigaresearch.compickeringlabs.com Ninhydrin is a classic post-column derivatization reagent that reacts with most amino acids to produce a colored compound detectable by UV-Vis absorbance. aurigaresearch.comspringernature.com This method is known for its robustness and reproducibility. pickeringlabs.com The primary advantage of post-column derivatization is that it avoids potential issues with multiple derivative products and interference from the derivatizing agent during chromatography. pickeringlabs.com

Table 3: Common Derivatization Reagents for HPLC Analysis of Amino Acids

MethodReagentDetectionAdvantages
Pre-column o-Phthalaldehyde (OPA)FluorescenceHigh sensitivity, rapid reaction. nih.govoup.com
Pre-column Phenylisothiocyanate (PITC)UV AbsorbanceReacts with primary and secondary amines, stable derivatives. nih.gov
Post-column NinhydrinUV-Vis AbsorbanceRobust, well-established method, detects primary and secondary amines. aurigaresearch.comspringernature.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) can be an alternative to HPLC for amino acid analysis. sigmaaldrich.com However, due to the low volatility of amino acids, derivatization is an essential prerequisite to convert them into thermally stable and volatile compounds suitable for GC analysis. sigmaaldrich.comthermofisher.com

The most common derivatization technique for the GC analysis of amino acids is silylation. sigmaaldrich.comthermofisher.com Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with active hydrogens on the amino and carboxyl groups to form volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comthermofisher.comsigmaaldrich.com These derivatives can then be readily separated on a low-polarity capillary GC column and detected with high sensitivity and specificity using a mass spectrometer (MS). sigmaaldrich.comacs.org

Another approach involves alkylation, for example, using methyl chloroformate (MCF), which also produces volatile derivatives suitable for GC-MS analysis. nih.gov The choice of derivatization reagent and reaction conditions can be optimized to maximize the response for the specific amino acid derivative of interest. sigmaaldrich.com A method for the simultaneous determination of methionine sulfoxide (B87167) and methionine in blood plasma using GC-MS has been developed, which involves the derivatization of the amino acids to their tert-butyldimethylsilyl derivatives. nih.gov

Table 4: Common Derivatization Approaches for GC-MS of Amino Acids

Derivatization MethodReagentDerivative FormedKey Features
Silylation MSTFATrimethylsilyl (TMS)Volatile by-products, common for general amino acid screening. thermofisher.com
Silylation MTBSTFAtert-Butyldimethylsilyl (TBDMS)Forms stable derivatives, less sensitive to moisture than TMS reagents. sigmaaldrich.comsigmaaldrich.com
Alkylation Methyl Chloroformate (MCF)MethoxycarbonylRapid reaction, can be performed in aqueous conditions. nih.gov

Mass Spectrometry (MS) Applications in Characterization and Quantification

Mass spectrometry (MS) stands as a powerful and indispensable tool for the detailed characterization and precise quantification of this compound. Its high sensitivity and selectivity allow for the detection and measurement of this amino acid amide, even in complex biological samples. nih.gov MS-based techniques are particularly valuable due to the challenges posed by the low abundance and potential for oxidative modifications of such compounds. nih.gov When coupled with chromatographic separation techniques, MS provides a robust platform for identifying the molecule based on its mass-to-charge ratio (m/z) and fragmentation patterns, while also determining its concentration with a high degree of accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of amino acids and their derivatives, including this compound. nih.gov This method separates the compound from other components in a sample mixture using liquid chromatography, after which the mass spectrometer detects and quantifies it. For polar compounds like amino acids, which can be challenging to retain on standard reversed-phase columns, specialized columns such as zwitterionic ion-exchange or hydrophilic interaction liquid chromatography (HILIC) are often employed. nih.govnih.gov

A typical LC-MS method for amino acid analysis involves gradient elution. For example, a method for analyzing 20 L-amino acids utilized an Agilent AdvanceBio Hilic column with a gradient of an aqueous mobile phase (containing ammonium formate, ammonium acetate, and formic acid) and an organic mobile phase (acetonitrile-water with formic acid and ammonium salts). nih.gov This approach allows for the successful chromatographic separation of various amino acids within a short analysis time, often under 15 minutes. nih.gov The direct analysis of amino acids by LC-MS without derivatization simplifies sample preparation and enhances applicability for various sample types. lcms.cz

Table 1: Example LC-MS Parameters for Amino Acid Analysis

ParameterCondition
Column Agilent AdvanceBio Hilic nih.gov / Intrada Amino Acid nih.gov
Mobile Phase A Aqueous solution with 5-100 mM ammonium formate/acetate and 0.1% formic acid nih.govnih.gov
Mobile Phase B Acetonitrile/water (e.g., 95:5, v/v) with 0.1-0.3% formic acid nih.gov
Flow Rate 0.25 - 0.6 mL/min nih.govnih.gov
Run Time ~13-15 minutes nih.govnih.gov
Detection Mode Positive Ion Mode nih.gov

Multiple Reaction Monitoring Mass Spectrometry (MRM-MS)

For highly sensitive and specific quantification, multiple reaction monitoring (MRM), a tandem mass spectrometry (MS/MS) technique, is frequently employed. nih.govnih.gov In an MRM experiment, a specific precursor ion (the molecular ion of this compound) is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion, characteristic of the parent molecule, is selected in the second mass analyzer and detected. This process provides two levels of specificity, significantly reducing background noise and improving detection limits.

The MRM method is validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effects to ensure it is a specific, accurate, and reliable assay. nih.govnih.gov The use of stable isotope-labeled internal standards for each analyte is crucial for achieving high precision and accuracy in quantification. nih.gov In some cases, a combined approach using both MRM and Single Ion Monitoring (SIM) can be used to enhance the detection sensitivity for certain amino acids that may have a weak response in MRM mode. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Simultaneous Analysis

Gas chromatography-mass spectrometry (GC-MS) offers an alternative to LC-MS for the analysis of amino acid amides. sigmaaldrich.com Due to the polar and non-volatile nature of this compound, derivatization is a mandatory step to increase its volatility and improve its chromatographic behavior on a GC column. sigmaaldrich.comnih.gov This derivatization replaces active hydrogens on the amine and amide functional groups with nonpolar moieties. sigmaaldrich.com

GC-MS can be a versatile tool for the simultaneous measurement of various classes of compounds, including amino acids, in complex biological samples. mdpi.com Analyses are often performed in the selected-ion monitoring (SIM) mode to enhance sensitivity and specificity. mdpi.comnih.gov For instance, a single GC-MS method can be used to measure amino acids, organic acids, and other metabolites simultaneously after a two-step derivatization process. nih.gov The use of negative-ion chemical ionization (NICI) can also be employed, which, with methane (B114726) as the reagent gas, can provide high sensitivity for specific derivatives. mdpi.com

Sample Preparation Protocols for Complex Matrices

Accurate analysis of this compound from complex matrices such as biological tissues, plasma, or food requires meticulous sample preparation. creative-proteomics.com The primary goals are to extract the target analyte, remove interfering substances like proteins and salts, and prepare it in a form suitable for the chosen analytical instrument. creative-proteomics.comsickkids.ca

Hydrolysis Techniques for Amide Bond Cleavage

To analyze the total amino acid content of a sample, which may include this compound present in proteins or peptides, hydrolysis is required to cleave the peptide and amide bonds.

Acid Hydrolysis : This is a common method for releasing bound amino acids. Typically, samples are hydrolyzed with 6 M hydrochloric acid (HCl) under vacuum at elevated temperatures (e.g., 110°C) for 24 hours. creative-proteomics.com Another approach uses methanesulfonic acid, which can be advantageous for recovering certain sensitive amino acids. nih.gov

Enzymatic Hydrolysis : For sensitive samples or to avoid the harsh conditions of acid hydrolysis, enzymatic methods can be used. creative-proteomics.com Enzymes like leucine (B10760876) aminopeptidase (B13392206) can hydrolyze amino acid amide derivatives. nih.gov Pronase is another enzyme used for warm-sensitive samples. creative-proteomics.com

It is important to note that harsh hydrolysis conditions can potentially lead to the degradation of certain amino acids. Therefore, the choice of hydrolysis method must be carefully considered based on the specific analyte and sample matrix.

Derivatization Procedures for Spectroscopic and Chromatographic Analysis

Derivatization is a critical step, particularly for GC-MS analysis, but it is also used in LC to improve chromatographic properties and detection sensitivity. sigmaaldrich.comnih.gov The goal is to convert the polar functional groups of this compound into less polar, more volatile, and more easily detectable derivatives. sigmaaldrich.com

Silylation : This is a common technique where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov A popular reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable TBDMS derivatives. sigmaaldrich.comnih.gov The reaction is typically performed by heating the dried sample with the reagent in a suitable solvent like acetonitrile. sigmaaldrich.com

Acylation : Reagents like pentafluoropropionyl (PFP) anhydride (B1165640) are used in conjunction with esterification to derivatize amino acids for GC-MS analysis. mdpi.com

Two-Step Derivatization : A combination of derivatization steps can be employed for the simultaneous analysis of different classes of compounds. For example, a two-step trimethylsilyl (TMS) and trifluoroacyl (TFA) derivatization procedure has been developed for the analysis of organic acids and amino acids by GC-MS. nih.gov

Table 2: Common Derivatization Reagents for Amino Acid Analysis

Derivatization TechniqueReagentTarget Functional GroupsTypical Reaction ConditionsAnalytical Method
Silylation N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)-NH2, -OH, -SH sigmaaldrich.comHeat at 100°C for 4 hours sigmaaldrich.comGC-MS sigmaaldrich.comnih.gov
Silylation / Acylation N-methyl-N-(trimethylsilyl-trifluoroacetamide) / N-methyl-bis-trifluoroacetamideCarboxyl and Amino groups nih.govHeat at 60°C for 10-15 min nih.govGC-MS nih.gov
Acylation / Esterification Pentafluoropropionyl (PFP) anhydride / Methyl estersAmino and Carboxyl groups mdpi.comNot specifiedGC-MS mdpi.com

The choice of derivatization reagent and reaction conditions must be optimized to achieve maximum yield for the derivative of interest and to avoid the formation of multiple derivatives for a single analyte. sigmaaldrich.com

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, UV/Vis)

The definitive identification and structural confirmation of this compound rely on a combination of advanced spectroscopic methodologies. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV/Vis) spectroscopy are critical, each providing unique and complementary information about the molecule's atomic arrangement, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for providing a detailed atomic-level map of a molecule's structure. By observing the behavior of atomic nuclei in a magnetic field, it reveals the connectivity and chemical environment of individual atoms.

¹H and ¹³C NMR: For this compound, ¹H NMR spectroscopy identifies the number of distinct proton environments and their adjacencies through spin-spin coupling. ¹³C NMR provides a count of unique carbon atoms and indicates their functional type (e.g., carbonyl, aliphatic). The oxidation of the sulfur atom to a sulfoxide creates a chiral center, which can lead to magnetic inequivalence of adjacent protons (diastereotopicity), potentially resulting in more complex splitting patterns than in its methionine precursor. Research on similar compounds, like N-acylated methionine sulfoxide derivatives, shows distinct, well-resolved signals for the different diastereoisomers (R and S at the sulfur atom) in NMR spectra. conicet.gov.arbiorxiv.org

¹⁵N NMR: Given the presence of two nitrogen atoms (a primary amine and a primary amide), ¹⁵N NMR or two-dimensional correlation techniques like ¹H-¹⁵N HSQC can be particularly informative. Studies on related isotopically labeled amino acid amides have demonstrated that the amide proton can be clearly detected and distinguished. conicet.gov.arbiorxiv.org

Based on established chemical shift ranges and data from structurally related compounds, the following are the expected NMR spectral data for this compound. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 (α-CH) ~3.7 Multiplet
H-3 (β-CH₂) ~2.0 - 2.2 Multiplet
H-4 (γ-CH₂) ~2.7 - 2.9 Multiplet
S-CH₃ ~2.5 Singlet
α-NH₂ ~2.0 - 3.0 (broad) Singlet

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C=O) ~174
C-2 (α-CH) ~53
C-3 (β-CH₂) ~28
C-4 (γ-CH₂) ~49

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound is expected to show characteristic absorption bands for its amine, amide, and sulfoxide groups. mdpi.com

The key vibrational modes include:

N-H Stretching: The primary amine (-NH₂) and primary amide (-CONH₂) groups will display distinct stretching vibrations. Primary amides typically show two bands.

C=O Stretching: A strong absorption from the amide carbonyl group is one of the most prominent features in the spectrum.

S=O Stretching: The sulfoxide group gives rise to a strong, characteristic absorption band. The frequency can be sensitive to hydrogen bonding. mdpi.com

N-H Bending: The bending vibrations for the amine and amide groups also appear at characteristic frequencies.

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine & Amide N-H Stretch 3100 - 3500 (broad, multiple bands)
Alkyl C-H Stretch 2850 - 2960
Amide C=O Stretch 1650 - 1680 (strong)
Amide/Amine N-H Bend 1590 - 1650

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy measures the electronic transitions within a molecule and is used to identify chromophores (light-absorbing groups). For this compound, the principal chromophores are the amide carbonyl and the sulfoxide groups. uobabylon.edu.iq

Aliphatic amines and sulfoxides absorb at shorter UV wavelengths, typically below the standard measurement range. However, the amide carbonyl group exhibits a well-known, low-intensity n → π* transition in the 210–220 nm region. uobabylon.edu.iq The sulfoxide group also has an absorption band in this region. researchgate.net Therefore, a composite absorption band in the far-UV region is expected.

Table 3: Expected UV/Vis Absorption Maxima

Chromophore Electronic Transition Expected λmax (in H₂O or EtOH)
Amide (C=O) n → π* ~215 nm

Computational and Theoretical Investigations of 2 Amino 4 Methanesulfinylbutanamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons and predict molecular properties. nih.govarxiv.org For 2-Amino-4-methanesulfinylbutanamide, these calculations can reveal critical information about its reactivity and spectroscopic behavior.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to undergo chemical reactions.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides a detailed picture of the bonding and electronic structure. nih.gov It examines the interactions between filled and vacant orbitals, offering insights into hyperconjugation and charge delocalization, which can significantly influence the molecule's stability and conformation.

Table 1: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap8.6 eV
Dipole Moment3.2 D

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.org By simulating the interactions between atoms, MD provides a dynamic view of a molecule's conformational landscape, revealing the different shapes it can adopt and the relative stability of these conformations. rsc.orgresearchgate.net

For this compound, MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. The simulations can track the trajectories of all atoms, providing a detailed picture of the molecule's flexibility and internal motions. arxiv.org

The stability of different conformations can be assessed by analyzing the potential energy of the system over the course of the simulation. The results can be visualized through plots of energy versus time or by clustering similar structures to identify the most populated conformational states.

Table 2: Hypothetical Relative Energies of this compound Conformers from MD Simulations

ConformerDihedral Angle (°)(Cα-Cβ-S-O)Relative Energy (kcal/mol)Population (%)
1600.045
21801.230
3-602.515
404.010

This table presents hypothetical data for illustrative purposes.

Density Functional Theory (DFT) Applications for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. researchgate.netnih.gov It allows for the calculation of the energies of reactants, products, and transition states, providing a detailed map of the reaction pathway. nih.gov This information is invaluable for understanding how a reaction proceeds and for predicting its feasibility and rate.

In the context of this compound, DFT could be used to study various reactions, such as its synthesis or metabolism. By modeling the potential energy surface, researchers can identify the transition state structures, which represent the highest energy point along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate. nih.gov

Furthermore, DFT calculations can shed light on the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of different possible pathways. nih.gov This allows for the prediction of the major product of a reaction under specific conditions.

Table 3: Hypothetical DFT-Calculated Activation Energies for a Reaction Involving this compound

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Pathway ATS-A15.2
Pathway BTS-B22.5

This table presents hypothetical data for illustrative purposes.

Predictive Modeling for Stereochemical Outcomes in Synthesis

The prediction of stereochemical outcomes in a synthesis is a significant challenge in organic chemistry. nih.gov Computational models, particularly those based on machine learning and quantum mechanics, have emerged as powerful tools to address this challenge. arxiv.orgarxiv.org These models aim to quantitatively predict the stereoselectivity of a reaction, guiding the design of more efficient and selective synthetic routes. researchgate.net

For the synthesis of this compound, which contains a stereocenter at the alpha-carbon and another at the sulfur atom, predictive modeling could be employed to determine the optimal conditions for obtaining a specific stereoisomer. Machine learning models, such as Random Forests or LASSO, can be trained on datasets of similar reactions to identify the key molecular features of the reactants and catalysts that influence the stereochemical outcome. arxiv.orgarxiv.org

Another approach is Quantum-Guided Molecular Mechanics (Q2MM), which develops force fields for transition states to rapidly and accurately predict stereoselectivity. rsc.org By understanding the steric and electronic factors that govern the transition state energies for the formation of different stereoisomers, these models can predict the enantiomeric or diastereomeric excess of a reaction.

Table 4: Hypothetical Predictive Model for the Stereoselective Synthesis of a Diastereomer of this compound

CatalystSolventTemperature (°C)Predicted Diastereomeric Ratio (A:B)
Catalyst XToluene2585:15
Catalyst XDichloromethane092:8
Catalyst YToluene2560:40
Catalyst YDichloromethane075:25

This table presents hypothetical data for illustrative purposes.

Precursors, Analogues, and Advanced Chemical Derivatives of 2 Amino 4 Methanesulfinylbutanamide

Relationship to Methionine and Methionine Sulfoxide (B87167) as Primary Precursors

The biosynthetic and chemical lineage of 2-amino-4-methanesulfinylbutanamide is intrinsically linked to the essential amino acid methionine and its oxidized derivative, methionine sulfoxide. Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation by reactive oxygen species (ROS). nih.gov This oxidation targets the sulfur atom, converting the thioether group into a sulfoxide. nih.govwikipedia.org

The oxidation of methionine yields methionine sulfoxide, chemically known as 2-amino-4-(methylsulfinyl)butanoic acid. wikipedia.orgnih.gov This process is significant both in cellular metabolism under oxidative stress and as a post-translational modification in proteins. hmdb.ca The oxidation can result in a mixture of two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide, due to the creation of a new chiral center at the sulfur atom. nih.govwikipedia.org

This compound is the amide derivative of methionine sulfoxide. It can be conceptually or synthetically derived from methionine sulfoxide by the conversion of the carboxylic acid functional group into a primary carboxamide. This transformation is a standard procedure in peptide and medicinal chemistry. Therefore, methionine serves as the primary biological precursor, which upon oxidation forms the direct precursor, methionine sulfoxide.

PrecursorChemical FormulaRelationship to this compound
MethionineC5H11NO2SThe foundational precursor, which is oxidized to form methionine sulfoxide. nih.gov
Methionine SulfoxideC5H11NO3SThe direct precursor, which is amidated to form this compound. wikipedia.orgnih.gov

Butanamide Backbone Analogues with Varied Side Chains

The structural framework of this compound, characterized by a 2-aminobutanamide (B112745) backbone, allows for the exploration of numerous analogues through the modification of its side chain. These modifications can lead to compounds with altered chemical properties and biological activities. The synthesis of such analogues often involves strategies developed for creating non-natural amino acids. nih.govnih.gov

Examples of butanamide backbone analogues include:

Alkyl and Aryl Analogues: The methyl group on the sulfoxide can be replaced with larger alkyl or aryl groups to probe steric and electronic effects.

Fluorinated Analogues: The introduction of fluorine atoms can significantly alter the compound's metabolic stability and binding affinities. For instance, analogues like 2-amino-4,4,4-trifluorobutanamide could be synthesized. mdpi.com

Alternative Functional Groups: The entire methanesulfinyl side chain can be replaced with other functional groups, such as a ketone (e.g., 4-oxo-L-norvaline derivatives), an alcohol, or a different heterocyclic ring. nih.gov

Analogue TypeExample Side ChainPotential Synthetic Approach
AlkylEthylsulfinylAlkylation of a suitable sulfur-containing precursor.
ArylPhenylsulfinylArylation of a sulfur-containing precursor.
FluorinatedTrifluoromethylAsymmetric synthesis using fluorinated building blocks. mdpi.com
CarbonylAcetonylKnoevenagel condensation followed by reduction. nih.gov
HeterocyclicThiazolidinoneCyclization reactions involving appropriate reagents. researchgate.net

Modifications of the Amino and Carboxamide Functionalities

Amino Group Modifications:

Acylation: The primary amino group can be acylated to form amides. Common acyl groups include acetyl, benzoyl, and others, which can alter the compound's polarity and hydrogen bonding capacity.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines.

Protecting Groups: In multi-step syntheses, the amino group is often protected with groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) to prevent unwanted reactions. peptide.com

Carboxamide Functionality Modifications:

Hydrolysis: The carboxamide can be hydrolyzed back to a carboxylic acid, regenerating the parent amino acid, methionine sulfoxide.

Dehydration: Dehydration of the primary carboxamide can yield a nitrile functionality.

N-Substitution: The amide nitrogen can be substituted with one or two alkyl or aryl groups, leading to secondary or tertiary amides.

Functional GroupModification TypeResulting Functional Group
Amino (-NH2)AcylationAmide (-NHCOR)
Amino (-NH2)AlkylationSecondary/Tertiary Amine (-NHR, -NR2)
Amino (-NH2)ProtectionCarbamate (e.g., -NHBoc, -NHFmoc)
Carboxamide (-CONH2)HydrolysisCarboxylic Acid (-COOH)
Carboxamide (-CONH2)DehydrationNitrile (-CN)
Carboxamide (-CONH2)N-AlkylationSubstituted Amide (-CONHR, -CONR2)

Exploration of Alternative Sulfur Oxidation States

The sulfur atom in this compound is in the sulfoxide oxidation state. Exploring alternative oxidation states of the sulfur atom leads to the generation of important chemical analogues: the corresponding sulfide (B99878) and sulfone.

Sulfide Analogue (Methionine Amide): This compound, 2-amino-4-(methylthio)butanamide, represents the reduced form. It is the direct amide of methionine.

Sulfone Analogue (Methionine Sulfone Amide): This compound, 2-amino-4-(methylsulfonyl)butanamide, is the further oxidized form. scbt.com The oxidation of methionine can lead to the formation of methionine sulfone, which is generally considered an irreversible modification in biological systems. wikipedia.orgsigmaaldrich.com

These analogues provide a valuable set of tools for structure-activity relationship studies, as the oxidation state of the sulfur significantly influences the polarity, hydrogen bonding potential, and geometry of the side chain.

Compound NameChemical FormulaSulfur Oxidation State
2-Amino-4-(methylthio)butanamideC5H12N2OSSulfide
This compoundC5H12N2O2SSulfoxide
2-Amino-4-(methylsulfonyl)butanamideC5H12N2O3SSulfone scbt.comsigmaaldrich.com

Synthesis and Analysis of Stereoisomers and Diastereomers

This compound possesses two chiral centers: the alpha-carbon (C2) and the sulfur atom of the sulfoxide group. This gives rise to four possible stereoisomers, which exist as two pairs of diastereomers. Assuming the common L-configuration for the amino acid backbone (S-configuration at C2), the two diastereomers are (2S, S)-2-amino-4-methanesulfinylbutanamide and (2S, R)-2-amino-4-methanesulfinylbutanamide.

The synthesis of specific stereoisomers requires stereoselective methods. Asymmetric synthesis techniques, such as those employing chiral auxiliaries, can be used to control the stereochemistry at the alpha-carbon. nih.gov The diastereomers resulting from the oxidation of the sulfur in L-methionine can often be separated by chromatographic methods due to their different physical properties.

The analysis and characterization of these stereoisomers typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can distinguish between diastereomers due to the different chemical environments of the nuclei.

X-ray Crystallography: This technique can provide the absolute configuration of a crystalline stereoisomer.

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful tool for separating and quantifying enantiomers and diastereomers.

The stereochemical purity of this compound and its derivatives is crucial, as different stereoisomers can exhibit distinct biological activities and metabolic fates.

Potential Research Directions and Niche Applications in Non Human Systems

Investigation of 2-Amino-4-methanesulfinylbutanamide in Specific Biological Models (e.g., Microbial Growth, Plant Responses)

The structural similarity of this compound to methionine and its analogues suggests it could have significant effects on the growth and development of various non-human organisms. Research into related compounds has provided a strong rationale for investigating this specific molecule.

Microbial Growth: Amino acids and their analogues are known to play a multimodal role in microbial systems, influencing everything from nutrient uptake to biofilm formation. nih.gov For instance, certain D-amino acids, including D-methionine, have been shown to disperse microbial biofilms, a key factor in microbial persistence and resistance. nih.gov The effect of three methionine analogues—ethionine, selenomethionine, and trifluoromethionine—on the biosynthesis of methionine has been studied in Saccharomyces cerevisiae. nih.gov These analogues were found to decrease the endogenous concentration of methionine and could be incorporated into proteins, thereby affecting fungal growth and metabolism. nih.gov Given these precedents, this compound could be investigated as a potential modulator of microbial growth, with possible applications as an antimicrobial agent or as a tool to study microbial metabolic pathways.

Plant Responses: Methionine analogues have been shown to influence plant physiology. For example, L-Methionine sulfoximine (B86345) (MSO) inhibits glutamine synthetase, leading to an increase in ammonia (B1221849) (NH₃) production in the seedling leaves of wheat, barley, corn, and sorghum. sigmaaldrich.com This disruption of nitrogen metabolism can have profound effects on plant growth and development. Furthermore, other novel amino acids, such as 2-amino-3-methylhexanoic acid, have been identified as plant elicitors that can induce resistance to both temperature stress and pathogen attack at very low concentrations. mdpi.com This suggests that this compound could be explored for its potential to elicit defense responses in plants or to act as a regulator of nitrogen assimilation.

Table 1: Potential Effects of this compound in Biological Models Based on Analogue Studies

Biological Model Observed Effect of Analogue Potential Research Direction for this compound Reference
Saccharomyces cerevisiae Methionine analogues decrease endogenous methionine and are incorporated into proteins. Investigation of its impact on yeast growth, protein synthesis, and metabolic pathways. nih.gov
Various Bacteria D-amino acids can disperse microbial biofilms. Assessment of its ability to inhibit or disperse biofilms of pathogenic or industrially relevant bacteria. nih.gov
Wheat, Barley, Corn, Sorghum L-Methionine sulfoximine inhibits glutamine synthetase and increases ammonia production. Study of its effects on nitrogen metabolism and growth in key agricultural crops. sigmaaldrich.com
Bentgrass, Wheat, Tomato 2-Amino-3-methylhexanoic acid induces resistance to temperature stress and pathogens. Exploration as a potential plant elicitor to enhance crop resilience. mdpi.com

Role in Nutrient Cycling and Environmental Biogeochemistry

The central role of sulfur and nitrogen in ecosystem productivity makes the study of compounds that can influence their cycling of great importance. As a sulfur- and nitrogen-containing molecule, this compound has the potential to be a substrate for microbial metabolism and to influence key biogeochemical processes.

The cycling of nitrogen and sulfur in various environments, from marine sediments to terrestrial ecosystems, is driven by complex microbial communities. nih.govnih.gov For example, in the deep-sea cold seeps of the South China Sea, chemoautotrophs of the Campylobacterota phylum, such as Sulfurovum and Sulfurimonas, play a significant role in both nitrogen and sulfur cycling. nih.gov These bacteria can utilize various sulfur compounds and are involved in denitrification, a key process in the nitrogen cycle. nih.gov

Given that its analogue, MSO, is a potent inhibitor of glutamine synthetase—a critical enzyme for ammonia assimilation in a vast array of organisms—this compound could potentially disrupt nitrogen cycling. sigmaaldrich.comnih.gov By affecting the activity of key microbial players in nitrogen assimilation or denitrification, its presence in an ecosystem could alter nutrient availability and community structure. Further research is needed to determine its environmental fate, its biodegradability, and its specific effects on the microbial communities that drive the biogeochemical cycles of sulfur and nitrogen.

Development of this compound as a Chemical Probe for Enzyme Studies

One of the most promising research directions for this compound is its development as a chemical probe for studying enzyme structure and function. The sulfoximine moiety, present in the related compound MSO, is considered a tetrahedral transition-state mimetic, which accounts for its potent inhibitory effects on certain enzymes. nih.gov

MSO is a well-documented irreversible inhibitor of glutamine synthetase (GS) and also inhibits γ-glutamylcysteine synthetase. sigmaaldrich.comnih.gov This inhibitory action has made it an invaluable tool for studying the catalytic mechanisms of these enzymes and their roles in cellular metabolism. nih.govnih.gov The study of methionine and methionyl adenylate analogues has been instrumental in understanding the conformational changes that occur in the active site of methionyl-tRNA synthetase during catalysis. nih.gov

Given its structure, this compound could be synthesized and tested as an inhibitor or substrate for a range of enzymes involved in amino acid metabolism, particularly those that process methionine, glutamine, or glutamate (B1630785). Its potential to selectively target specific enzymes could make it a valuable tool for:

Active site mapping: Determining the key residues involved in substrate binding and catalysis.

Mechanistic studies: Elucidating the steps of an enzymatic reaction.

High-throughput screening: As a scaffold for the development of more potent and selective enzyme inhibitors.

The development of methods for the site-selective formation of methionine sulfoximine in polypeptides further opens the door to using such moieties as handles for bioconjugation, allowing for the attachment of fluorescent tags or other reporter groups. nih.govresearchgate.net

Contributions to Mechanistic Studies of Non-Human Cellular Processes

By acting as a specific enzyme inhibitor or metabolic modulator, this compound could be a powerful tool for dissecting complex cellular processes in non-human organisms. The targeted disruption of a single enzyme can lead to observable phenotypic changes, providing insights into the function of that enzyme and the pathway it belongs to.

For example, the use of MSO to inhibit glutamine synthetase in the slime mold Dictyostelium discoideum revealed the crucial role of this enzyme in ammonia assimilation during the later stages of its development. nih.gov When GS activity was blocked, the organism was arrested at the "finger stage" of development and could not complete culmination, demonstrating the necessity of this metabolic step. nih.gov

Similarly, studies on methionine analogues in yeast have helped to elucidate the regulation of the methionine biosynthetic pathway. nih.gov By observing how these analogues affect gene expression and enzyme activity, researchers can piece together the complex regulatory networks that control cellular metabolism. Investigations into this compound could therefore contribute to our understanding of a wide range of cellular processes, including:

Nitrogen and sulfur metabolism

Cellular differentiation and development

Stress response pathways

Intercellular communication

Table 2: Potential Mechanistic Studies Using this compound

Cellular Process Model Organism Potential Mechanism of Action Research Goal Reference
Development and Differentiation Dictyostelium discoideum Inhibition of glutamine synthetase or related enzymes. To understand the role of specific metabolic pathways in morphogenesis. nih.gov
Amino Acid Biosynthesis Saccharomyces cerevisiae Acting as a false-feedback inhibitor or being incorporated into proteins. To map the regulatory networks of methionine metabolism. nih.gov
Nitrogen Assimilation Plants (e.g., Arabidopsis thaliana) Disruption of ammonia assimilation by inhibiting key enzymes. To elucidate the control points in plant nitrogen utilization. sigmaaldrich.com

Exploration in Materials Science or Industrial Catalysis (If Applicable to Compound's Chemistry)

The potential applications of this compound in materials science or industrial catalysis are currently speculative and represent a frontier for research. While direct applications have not been reported, the chemical functionalities of the molecule—an amino group, an amide group, and a sulfinyl group—offer possibilities for its use as a building block or catalyst.

The development of efficient, large-scale synthesis processes for related compounds like methionine sulfoximine suggests that industrial production of such molecules is feasible. google.com The reactivity of the sulfoximine N-H bond in MSO has been exploited for cross-coupling reactions, indicating that the sulfinyl group and adjacent functionalities in this compound could be chemically modified to create novel polymers or materials. nih.govresearchgate.net

Potential, though currently unexplored, research avenues could include:

Polymer Synthesis: Use as a monomer for the synthesis of novel polyamides or sulfur-containing polymers with unique properties.

Coordination Chemistry: Acting as a ligand for metal ions, potentially forming catalysts for specific chemical transformations.

Surface Modification: Covalent attachment to surfaces to alter their chemical or physical properties.

Further fundamental research into the reactivity and chemical properties of this compound is required to assess its viability for these more applied fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4-methanesulfinylbutanamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidation of precursor thioethers (e.g., 2-Amino-4-(methylthio)butanamide) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm structural integrity . For crystallinity assessment, X-ray diffraction (XRD) using methodologies from Dolomanov et al. (2009) can resolve stereochemical ambiguities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H NMR identifies amine and sulfinyl proton environments (δ 1.5–3.0 ppm for CH2 groups; δ 8–10 ppm for NH2). 13C NMR confirms sulfoxide formation (C-S=O at ~55 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+ at m/z 195.08 for C5H11NO2S) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirms sulfinyl (S=O) stretch at 1030–1070 cm⁻¹ and amine N-H stretches at 3300–3500 cm⁻¹ .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability testing involves:

  • Thermal Stability : Store samples at -20°C, 4°C, and 25°C for 6–12 months, monitoring degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and visible light, assessing photodegradation products with LC-MS .
  • Humidity Tests : Use desiccators with controlled relative humidity (20–80%) to evaluate hydrolytic degradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Resolves conformational exchange broadening by varying temperature (e.g., -40°C to 60°C) to slow rotational isomerism around the sulfinyl group .
  • Computational Modeling : Density functional theory (DFT) simulations (B3LYP/6-31G*) predict coupling constants and chemical shifts, cross-validated with experimental data .
  • Heteronuclear Correlation (HETCOR) : Maps 1H-13C couplings to assign overlapping signals .

Q. What experimental strategies address low yields in sulfoxidation reactions for this compound?

  • Methodological Answer :

  • Catalytic Optimization : Use chiral catalysts (e.g., Sharpless-type titanium complexes) to enhance enantioselectivity and yield .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfinyl group oxidation efficiency versus protic solvents .
  • In-situ Monitoring : ReactIR tracks intermediate formation (e.g., sulfenic acids) to optimize reaction termination points .

Q. How can researchers design degradation pathway studies to identify byproducts in biological matrices?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions, followed by LC-MS/MS to map degradation products .
  • Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
  • Isotope Labeling : Synthesize 13C/15N-labeled analogs to trace fragmentation pathways in mass spectra .

Q. What statistical approaches reconcile discrepancies in bioactivity assays involving this compound?

  • Methodological Answer :

  • Bland-Altman Analysis : Quantifies agreement between assay replicates (e.g., cytotoxicity IC50 values) .
  • Multivariate Regression : Identifies confounding variables (e.g., solvent polarity, cell line variability) affecting activity .
  • Bayesian Hierarchical Modeling : Integrates heterogeneous datasets (e.g., in vitro vs. in vivo) to refine potency estimates .

Data Management and Reporting

Q. How should raw spectral data be processed and reported to meet journal standards?

  • Methodological Answer :

  • FAIR Principles : Ensure data is Findable (DOIs for datasets), Accessible (public repositories like PubChem), Interoperable (standardized formats like JCAMP-DX), and Reusable .
  • Uncertainty Quantification : Report standard deviations (e.g., ±0.05 ppm for NMR shifts) and confidence intervals (95% CI for IC50 values) .
  • Appendix Curation : Place large datasets (e.g., XRD raw images, MS fragmentation trees) in supplementary materials, per IUPAC guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.